![molecular formula C14H10BrFO B1302596 3-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844884-90-8](/img/structure/B1302596.png)
3-Bromo-4'-fluoro-3'-methylbenzophenone
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Overview
Description
3-Bromo-4’-fluoro-3’-methylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives . It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4’-fluoro-3’-methylbenzophenone are not detailed in the retrieved sources, a study on a similar compound, 4-bromo-4’-methylbenzophenone, reported a photoreduction quantum efficiency of 7.75% when the compound was placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4’-fluoro-3’-methylbenzophenone include a molecular weight of 293.13 and a density of 1.435g/cm3 . The boiling point is reported to be 388.8ºC at 760 mmHg .Scientific Research Applications
Photoreduction Studies
The compound can be used in photoreduction studies. For instance, similar compounds like 4-bromo-4’-methylbenzophenone have been used in quantitative studies of photoreduction . The process involves placing solutions of the compound in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes, yielding a photoreduction quantum efficiency .
Synthesis of Substituted Benzopinacols
The compound can be used in the synthesis of substituted benzopinacols. In a study, the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol was studied . The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
Friedel-Crafts Acylation Reaction
The compound can be synthesized using a Friedel-Crafts acylation reaction. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .
Phosphorescence Studies
Benzophenones, including this compound, are well known for their phosphorescence, which has been studied at length at reduced temperature . In one experiment, an attempt was made to encase a benzophenone derivative in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
Proteomics Research
The compound can be used in proteomics research . However, the specific applications in this field are not detailed in the available resources.
Mechanism of Action
Target of Action
Benzophenone derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3-Bromo-4’-fluoro-3’-methylbenzophenone is likely related to its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Action Environment
The action of 3-Bromo-4’-fluoro-3’-methylbenzophenone, like other chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with it . Its stability and efficacy in a given environment would depend on these factors.
properties
IUPAC Name |
(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYIYYZWQBAGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373676 |
Source
|
Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-fluoro-3'-methylbenzophenone | |
CAS RN |
844884-90-8 |
Source
|
Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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